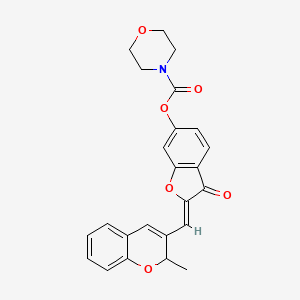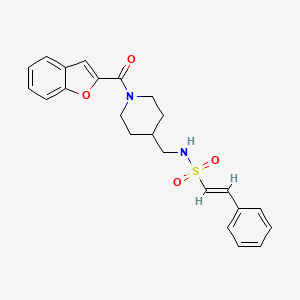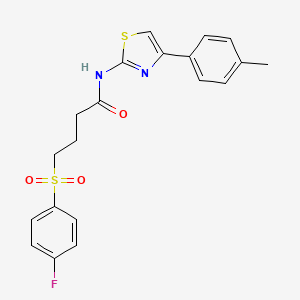![molecular formula C19H20N4O4S B2769187 3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-50-0](/img/structure/B2769187.png)
3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that has shown promising results in scientific research. It is a member of the spirocyclic family of compounds and has been found to have potential applications in various fields of research.
Scientific Research Applications
Anticonvulsant Activity
Compounds structurally related to 3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione have been extensively studied for their anticonvulsant properties. A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized, showing significant anticonvulsant activity in various tests. The introduction of aromatic substitutions to the cyclohexane ring was found to influence the activity, with specific derivatives offering protection in the MES test in mice, highlighting the potential for the development of new antiepileptic drugs (Obniska, Kamiński, & Tatarczyńska, 2006).
Receptor Affinity and Selectivity
Research on benzenesulfonyl derivatives of m-aminovalerophenones bearing a 1,3,8-triazaspiro[4.5]decane-2,4-dione moiety revealed these compounds as selective ligands for the 5-HT2C receptor, indicating their utility in exploring receptor-related functions and developing receptor-selective drugs. The structure-activity relationship of these compounds provides insights into the design of selective receptor antagonists (Weinhardt, Bonhaus, & Ferreira de Souza, 1996).
Antimicrobial Activity
Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have shown promising antimicrobial activities, underlining the significance of spiro compounds in developing new antimicrobial agents. Efficient synthesis methods have been developed for these compounds, indicating the potential for large-scale production and application in combating microbial infections (Krolenko et al., 2015).
Detoxification and Biocidal Applications
The coating of cotton with N-halamine precursors related to the triazaspirodecane dione structure has been investigated for antimicrobial and detoxification applications. Such coatings enable the cotton to oxidize chemical toxins to less harmful derivatives while also offering antimicrobial properties, demonstrating the compound's utility in safety and medical textiles (Ren et al., 2009).
properties
IUPAC Name |
3-benzyl-8-pyridin-3-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c24-17-19(21-18(25)23(17)14-15-5-2-1-3-6-15)8-11-22(12-9-19)28(26,27)16-7-4-10-20-13-16/h1-7,10,13H,8-9,11-12,14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJWIYHBVQDKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2769107.png)
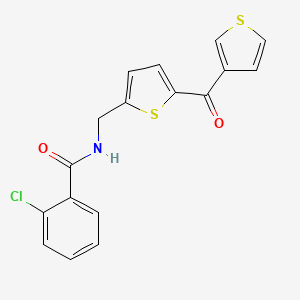
![methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2769110.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2769111.png)

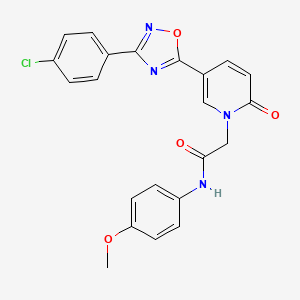
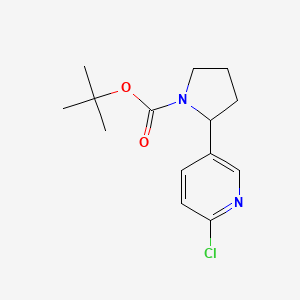
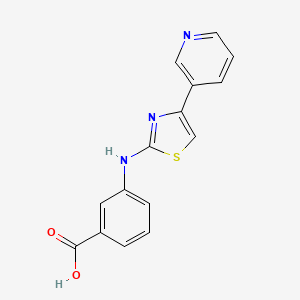

![2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2769121.png)
